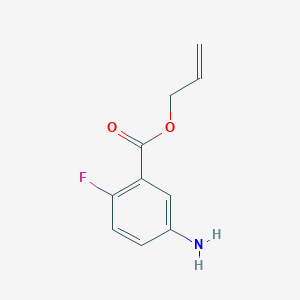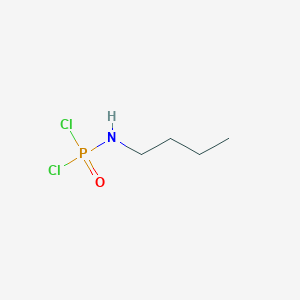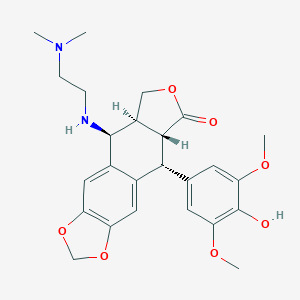
Ddadptx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ddadptx is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method that involves combining several chemicals in a controlled environment. The mechanism of action of this compound is not yet fully understood, but it is believed to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Ddadptx is not yet fully understood. However, it is believed to work by interacting with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, this compound has been shown to have antioxidant properties, which may be responsible for its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ddadptx has several advantages and limitations for lab experiments. One of the main advantages of this compound is its excellent solubility in various solvents, which makes it easy to work with in the lab. Additionally, this compound has been shown to have excellent stability, which is important for conducting long-term experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on Ddadptx. One area of research that is currently being explored is the potential use of this compound in the treatment of cancer. Additionally, researchers are working to better understand the mechanism of action of this compound and its potential therapeutic effects. Other areas of research include the development of new synthesis methods for this compound and the exploration of its potential use in other organic electronic devices.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research for its potential use in various applications. This compound is synthesized using a specific method and has several advantages and limitations for lab experiments. This compound has been shown to have significant biochemical and physiological effects and is a promising material for use in organic electronic devices. There are several future directions for research on this compound, including its potential use in cancer treatment and the development of new synthesis methods.
Méthodes De Synthèse
Ddadptx is synthesized using a specific method that involves the combination of several chemicals. This method is complex and requires precise control of the reaction conditions. The synthesis of this compound involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with 3-amino-5,6-dimethyl-2-phenyl-1,4-benzoquinone (DAD) in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Ddadptx has been extensively studied in scientific research for its potential use in various applications. One of the most promising applications of this compound is in the field of organic electronics. This compound has been shown to have excellent charge transport properties, making it a promising material for use in organic electronic devices such as solar cells, light-emitting diodes, and transistors.
Propriétés
Numéro CAS |
152833-15-3 |
|---|---|
Formule moléculaire |
C25H30N2O7 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
(5S,5aS,8aR,9R)-5-[2-(dimethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C25H30N2O7/c1-27(2)6-5-26-23-15-10-18-17(33-12-34-18)9-14(15)21(22-16(23)11-32-25(22)29)13-7-19(30-3)24(28)20(8-13)31-4/h7-10,16,21-23,26,28H,5-6,11-12H2,1-4H3/t16-,21+,22-,23+/m0/s1 |
Clé InChI |
PGHGGOHEWBODPG-AZIXLERZSA-N |
SMILES isomérique |
CN(C)CCN[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES |
CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
SMILES canonique |
CN(C)CCNC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC |
Synonymes |
4'-O-demethyl-4-((2''-(dimethylamino)ethyl)amino)-4-desoxypodophyllotoxin DDADPTX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
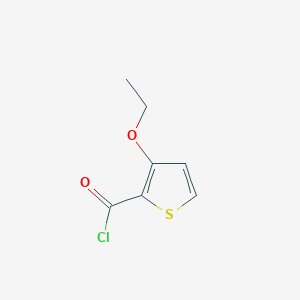
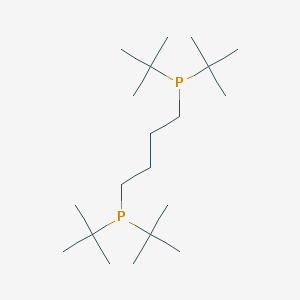
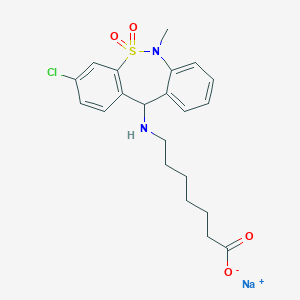

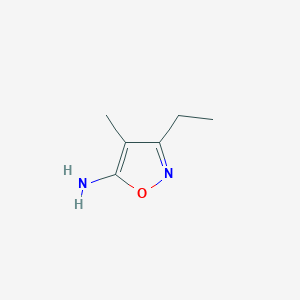

![3-[18-(2-carboxylatoethyl)-7-ethenyl-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+)](/img/structure/B139030.png)
